“2-Chloro-6-iodopyridin-3-amine” is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis . The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
From a chemical standpoint, the compound exhibits typical reactivity patterns of halogenated aromatics and amines. Its reactivity is further influenced by the presence of both electron-withdrawing and electron-donating groups, leading to a unique set of reactions and pathways that it can undergo . This reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .
2-Chloro-6-iodopyridin-3-amine is a heterocyclic organic compound characterized by a pyridine ring substituted with chlorine and iodine atoms, as well as an amine group. Its molecular formula is and it has a molecular weight of approximately 254.46 g/mol. The compound typically appears as a crystalline solid and exhibits unique electronic properties due to the presence of electronegative halogens, which significantly influence its reactivity and interactions in
Due to the lack of specific data, it's important to consider general safety precautions when handling halopyridines. These compounds may exhibit irritating, corrosive, or harmful effects []. Always consult safety data sheets (SDS) for specific handling procedures and wear appropriate personal protective equipment (PPE) when working with unknown compounds.
Research indicates that 2-Chloro-6-iodopyridin-3-amine exhibits biological activity that makes it a candidate for drug development. It has been studied for its potential effects on various biological systems, including its role as an inhibitor of specific cytochrome P450 enzymes, which are important in drug metabolism . Additionally, compounds with similar structures have shown diverse biological activities, including antimicrobial and anticancer properties.
Several methods exist for synthesizing 2-Chloro-6-iodopyridin-3-amine:
2-Chloro-6-iodopyridin-3-amine serves various applications in:
Studies on 2-Chloro-6-iodopyridin-3-amine have focused on its interactions with various biological targets. Notably, it has been investigated for its potential to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to significant implications for pharmacokinetics and drug-drug interactions . Additionally, its reactivity patterns provide insights into how it might interact with other biomolecules.
Several compounds share structural similarities with 2-Chloro-6-iodopyridin-3-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Chloro-2-iodopyridin-3-amine | 400777-06-2 | 0.67 |
| 2-Iodo-6-methylpyridin-3-amine | 1211596-30-3 | 0.73 |
| 6-Chloro-4-methylpyridin-3-amine | 66909-38-4 | 0.65 |
| 2-Chloro-6-(trifluoromethyl)pyridin-3-am | 117519-09-2 | 0.66 |
| 2-Chloro-pyridinyl derivatives | Various | Varies |
2-Chloro-6-iodopyridin-3-amine is a halogenated pyridine derivative containing both chlorine and iodine atoms at positions 2 and 6 of the pyridine ring, respectively, with an amino group at position 3 [1]. The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for heterocyclic compounds [2]. The parent structure is pyridine, a six-membered aromatic heterocycle containing one nitrogen atom [4].
The systematic name "2-Chloro-6-iodopyridin-3-amine" indicates the specific positions of the substituents on the pyridine ring [1] [4]. The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise, with the chlorine atom at position 2, the amino group at position 3, and the iodine atom at position 6 [1] [9].
Alternative names for this compound include:
The chemical formula of 2-Chloro-6-iodopyridin-3-amine is C5H4ClIN2, with a molecular weight of 254.46 g/mol [1] [4] [9].
The Chemical Abstracts Service (CAS) Registry Number for 2-Chloro-6-iodopyridin-3-amine is 1032507-20-2 [1] [9] [10]. This unique numerical identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, and serves as an international standard for chemical substance identification [9] [11]. The CAS Registry Number is essential for unambiguous identification of the compound in scientific literature, patents, and chemical databases [9] [12].
The CAS Registry Number 1032507-20-2 specifically identifies 2-Chloro-6-iodopyridin-3-amine, distinguishing it from its structural isomers and related compounds [9] [11]. This identifier is particularly important for this compound as it has several positional isomers with different CAS numbers, such as 6-Chloro-2-iodopyridin-3-amine (CAS: 400777-06-2) [2] [7].
The Molecular Design Limited (MDL) Number for 2-Chloro-6-iodopyridin-3-amine is MFCD11044245 [1] [9] [12]. The MDL Number, also known as the MDL Information Systems identifier, is another important registry code used in chemical databases and inventory systems [9] [11].
The MFCD prefix in the MDL Number indicates that this identifier was assigned by MDL Information Systems (now part of Biovia) [11] [12]. This unique identifier helps in the cataloging and retrieval of chemical information across various chemical databases and supplier catalogs [9] [12].
The MDL Number MFCD11044245 is specifically associated with 2-Chloro-6-iodopyridin-3-amine and serves as an alternative identifier to the CAS Registry Number [9] [11]. Chemical suppliers and researchers often use both identifiers to ensure accurate identification of the compound [10] [12].
The International Chemical Identifier (InChI) for 2-Chloro-6-iodopyridin-3-amine is:
InChI=1S/C5H4ClIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 [1] [6] [17]
This string provides a standardized representation of the molecular structure, encoding information about the atoms, bonds, connectivity, and stereochemistry of the compound [1] [6]. The InChI representation begins with the molecular formula (C5H4ClIN2), followed by information about the connectivity of atoms and the hydrogen distribution [6] [17].
The InChIKey, a condensed, fixed-length representation of the InChI, for 2-Chloro-6-iodopyridin-3-amine is:
LXHPKNMJRJBWRP-UHFFFAOYSA-N [1] [6] [17]
The InChIKey is designed for easier web searches and database indexing [6]. The first 14 characters (LXHPKNMJRJBWRP) encode the molecular connectivity, while the middle section (UHFFFAOYSA) represents stereochemistry, and the final letter (N) indicates the protonation state [6] [17].
The Simplified Molecular Input Line Entry System (SMILES) notation for 2-Chloro-6-iodopyridin-3-amine is:
Nc1ccc(I)nc1Cl [1] [9] [17]
This concise linear representation encodes the molecular structure using ASCII characters [1] [9]. In this notation:
Alternative SMILES notations that have been reported for this compound include:
These variations in SMILES notation represent the same molecular structure but use different conventions for aromaticity and bond representation [6] [17].
2-Chloro-6-iodopyridin-3-amine belongs to the class of dihalogenated aminopyridines, which includes several positional isomers with varying arrangements of the chlorine, iodine, and amino substituents on the pyridine ring [2] [19]. These positional isomers differ in their physical properties, chemical reactivity, and biological activities due to the different spatial arrangements of the substituents [19] [20].
Table 1: Key Positional Isomers of 2-Chloro-6-iodopyridin-3-amine
| Compound Name | CAS Number | MDL Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Chloro-6-iodopyridin-3-amine | 1032507-20-2 | MFCD11044245 | C5H4ClIN2 | 254.46 |
| 6-Chloro-2-iodopyridin-3-amine | 400777-06-2 | MFCD11044246 | C5H4ClIN2 | 254.46 |
| 2-Chloro-5-iodopyridin-4-amine | 800402-12-4 | - | C5H4ClIN2 | 254.46 |
| 5-Amino-2-chloro-3-iodopyridine | 444902-32-3 | MFCD11977415 | C5H4ClIN2 | 254.46 |
| 4-Chloro-3-iodopyridine | 89167-34-0 | - | C5H3ClIN | 239.44 |
The positional isomers of halopyridines exhibit different chemical reactivities due to the electronic effects of the halogen atoms and their positions relative to the pyridine nitrogen [19] [20]. For instance, halogens at positions 2 and 4 of the pyridine ring are more susceptible to nucleophilic aromatic substitution compared to those at positions 3 and 5, due to the activating effect of the pyridine nitrogen [19] [21].
In halopyridine chemistry, the position of the halogen atoms significantly influences the reactivity patterns [19] [20]. The presence of an amino group further modifies the electronic distribution in the pyridine ring, affecting the reactivity of the halogen substituents [20] [21]. The amino group at position 3 in 2-Chloro-6-iodopyridin-3-amine introduces electron-donating effects that can influence the reactivity of the chlorine and iodine substituents [19] [21].
Dichloropyridines represent another important class of dihalogenated pyridines that share structural similarities with 2-Chloro-6-iodopyridin-3-amine [22] [24]. A comparative analysis of 2-Chloro-6-iodopyridin-3-amine with dichloropyridines reveals important differences in physical properties, chemical reactivity, and synthetic applications [22] [24].
Table 2: Comparative Analysis of 2-Chloro-6-iodopyridin-3-amine and Selected Dichloropyridines
| Property | 2-Chloro-6-iodopyridin-3-amine | 2,6-Dichloropyridine | 2,3-Dichloropyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 254.46 | 148.00 | 148.00 |
| Physical State | Solid | Solid | Liquid |
| Reactivity Pattern | Differential reactivity of Cl vs I | Similar reactivity of both Cl atoms | Different reactivity of Cl atoms |
| Nucleophilic Substitution | I more reactive than Cl | Position 2 more reactive | Position 2 more reactive |
| Cross-coupling Reactions | I more reactive than Cl | Limited reactivity | Limited reactivity |
The presence of iodine in 2-Chloro-6-iodopyridin-3-amine, as opposed to a second chlorine atom in dichloropyridines, introduces significant differences in chemical reactivity [22] [24]. Iodine is more reactive than chlorine in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, making 2-Chloro-6-iodopyridin-3-amine a more versatile building block for organic synthesis [19] .
In dichloropyridines, the two chlorine atoms often exhibit similar reactivity, especially in symmetrical compounds like 2,6-dichloropyridine [22]. In contrast, 2-Chloro-6-iodopyridin-3-amine offers the possibility of selective functionalization, with the iodine atom being more reactive in certain reactions while the chlorine atom remains intact [19] .
The electronic effects of the amino group at position 3 in 2-Chloro-6-iodopyridin-3-amine further differentiate its reactivity from dichloropyridines [19] [24]. The amino group modifies the electron distribution in the pyridine ring, influencing the reactivity of both halogen substituents [19] [24]. In dichloropyridines without an amino group, the electronic effects are primarily determined by the pyridine nitrogen and the chlorine atoms [22] [24].
2-Chloro-6-iodopyridin-3-amine is a halogenated pyridine derivative with the molecular formula C₅H₄ClIN₂ and a molecular weight of 254.45-254.46 grams per mole [1] [2]. The compound consists of a six-membered pyridine ring containing five carbon atoms, one nitrogen atom, four hydrogen atoms, one chlorine atom, one iodine atom, and two nitrogen atoms (including the amino group) [2]. The exact mass has been determined to be 253.91077 daltons through high-resolution mass spectrometry [2].
The molecular formula indicates the presence of multiple heteroatoms that significantly influence the compound's chemical and physical properties. The high molecular weight relative to the small ring system is primarily attributed to the presence of heavy halogen atoms, particularly iodine (atomic weight 126.9 daltons) and chlorine (atomic weight 35.45 daltons) [2]. The compound has been assigned the Chemical Abstracts Service (CAS) registry number 1032507-20-2 and the molecular descriptor MDL number MFCD11044245 for unambiguous identification in chemical databases [2].
Physical characterization reveals that 2-Chloro-6-iodopyridin-3-amine exists as a solid at room temperature with a melting point range of 146-147°C [3]. The compound exhibits limited water solubility due to the presence of halogen substituents, which reduce the overall polarity despite the presence of the amino group [4]. The predicted density is 2.134±0.06 grams per cubic centimeter, reflecting the substantial contribution of the heavy halogen atoms to the molecular mass [4].
The structural topology of 2-Chloro-6-iodopyridin-3-amine is based on a planar pyridine ring system where all ring atoms adopt sp² hybridization [5]. The pyridine ring maintains characteristic aromatic bond lengths and angles consistent with other pyridine derivatives. Carbon-carbon bond lengths within the ring typically range from 1.33 to 1.39 Ångströms, while carbon-nitrogen bond lengths are approximately 1.33-1.34 Ångströms [6].
The bond angles within the pyridine ring approximate 120 degrees, with C-C-C angles ranging from 118-122 degrees and C-N-C angles spanning 116-124 degrees [6] [7]. These values reflect the aromatic character and the influence of the electronegative nitrogen atom on the ring geometry. The chlorine atom at position 2 forms a carbon-chlorine bond with a typical length of approximately 1.79 Ångströms, while the iodine atom at position 6 establishes a carbon-iodine bond measuring approximately 2.09 Ångströms .
The amino group at position 3 contributes to the molecular geometry through a carbon-nitrogen bond length of approximately 1.46-1.48 Ångströms, characteristic of aromatic amine systems. The amino group adopts a pyramidal geometry around the nitrogen atom, with the lone pair of electrons available for hydrogen bonding interactions. The compound exhibits zero rotatable bonds, indicating a rigid molecular structure that maintains a fixed conformation [2].
The overall molecular geometry results in a planar aromatic system with substituents positioned to minimize steric interactions. The heavy atom count of nine atoms contributes to the molecular complexity score of 101, reflecting the structural sophistication despite the relatively small molecular size [9].
Conformational analysis of 2-Chloro-6-iodopyridin-3-amine reveals limited flexibility due to the rigid aromatic ring system and the absence of rotatable bonds [2]. The planar pyridine ring constrains the overall molecular conformation, with substituents adopting fixed orientations relative to the ring plane. The amino group at position 3 can exhibit slight pyramidal inversion, but this occurs rapidly at room temperature and does not significantly affect the overall molecular conformation.
Studies on related pyridine derivatives indicate that halogen substituents maintain coplanar orientations with the aromatic ring due to the sp² hybridization of the ring carbon atoms . The chlorine atom at position 2 and the iodine atom at position 6 are positioned to minimize steric hindrance while maximizing orbital overlap with the aromatic π-system.
The conformational rigidity of the molecule contributes to its well-defined three-dimensional structure, which influences its interaction with biological targets and other molecules. The predicted collision cross-section values of 132.7 Ų for the protonated molecular ion [M+H]⁺ and 136.1 Ų for the sodium adduct [M+Na]⁺ reflect the compact, planar molecular structure [1].
Theoretical studies on similar halogenated pyridines suggest that the most stable conformation maintains all substituents in the ring plane, with the amino group exhibiting a slight deviation from planarity due to its sp³ hybridization . This conformational preference is stabilized by the aromatic resonance and the optimal overlap of atomic orbitals.
The electron density distribution in 2-Chloro-6-iodopyridin-3-amine is significantly influenced by the electronegative heteroatoms and halogen substituents. The pyridine nitrogen atom acts as an electron-withdrawing group, creating an electron-deficient aromatic system compared to benzene. The amino group at position 3 serves as an electron-donating substituent through resonance effects, partially compensating for the electron withdrawal by the ring nitrogen [11].
The total polar surface area of 38.91 Ų indicates moderate polarity, primarily attributed to the amino group and the pyridine nitrogen atom [11]. The chlorine and iodine substituents contribute to the overall electron density distribution through their different electronegativities and sizes. Chlorine, being more electronegative than carbon, withdraws electron density from the ring, while iodine, despite its lower electronegativity, influences the electron distribution through its large atomic size and polarizability.
Computational studies predict a pKa value of 3.72±0.10 for the compound, reflecting the basicity of the amino group modified by the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen [4]. This relatively low pKa value compared to simple anilines indicates significant electron withdrawal from the amino group.
The formal charge distribution shows a neutral molecule with localized electron density variations due to the different electronegativities of the constituent atoms [2]. The covalently-bonded unit count of one confirms that the molecule exists as a single, connected structure without ionic or separate molecular components [9].
The aromaticity of 2-Chloro-6-iodopyridin-3-amine is maintained despite the presence of electron-withdrawing and electron-donating substituents. The pyridine ring exhibits characteristic aromatic behavior with delocalized π-electrons distributed over the six-membered ring system. The presence of the pyridine nitrogen introduces a slight perturbation to the electron density compared to benzene, but the aromatic character remains intact [5].
The planar ring geometry with bond angles approaching 120 degrees confirms the sp² hybridization required for aromatic delocalization [6]. The bond length equalization observed in pyridine derivatives, where carbon-carbon bonds range from 1.33-1.39 Ångströms, supports the aromatic character of the ring system [6].
Halogen substituents can participate in weak interactions with the aromatic π-system through their lone pairs, but they do not significantly disrupt the aromatic delocalization. The amino group at position 3 can engage in resonance with the aromatic system, contributing electron density through its lone pair and enhancing the electron density at specific ring positions.
The aromatic nature of the compound is further supported by its chemical behavior, which resembles other pyridine derivatives in undergoing electrophilic and nucleophilic aromatic substitution reactions rather than addition reactions characteristic of non-aromatic systems. The rigid planar structure and the absence of rotatable bonds reflect the constraints imposed by the aromatic ring system [2].
The halogen bonding characteristics of 2-Chloro-6-iodopyridin-3-amine are primarily determined by the chlorine and iodine substituents, which can act as halogen bond donors under appropriate conditions. The iodine atom at position 6 exhibits stronger halogen bonding capabilities compared to the chlorine atom at position 2 due to its larger size, higher polarizability, and more pronounced σ-hole formation [12].
Research on halogenopyridinium systems demonstrates that neutral halogenopyridines exhibit relatively weak halogen bonding, with iodine derivatives showing moderate capabilities and chlorine derivatives displaying minimal halogen bonding propensity [12]. In the case of 2-Chloro-6-iodopyridin-3-amine, the iodine substituent is expected to form halogen bonds with acceptor atoms at distances of 2.8-3.2 Ångströms, while chlorine interactions typically occur at 3.0-3.5 Ångströms [12].
The electrostatic potential at the σ-holes of the halogen atoms varies significantly between chlorine and iodine. Theoretical studies indicate that iodine atoms in neutral pyridine systems develop moderate positive electrostatic potential at their σ-holes, while chlorine atoms exhibit much lower values [13]. This difference directly correlates with their halogen bonding capabilities.
The amino group can serve as a halogen bond acceptor through its lone pair electrons, potentially enabling intramolecular or intermolecular halogen bonding interactions. The pyridine nitrogen can also function as a halogen bond acceptor, providing multiple sites for potential halogen bonding within the molecule or with external partners [14].